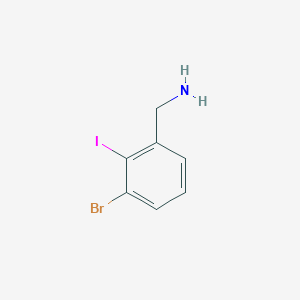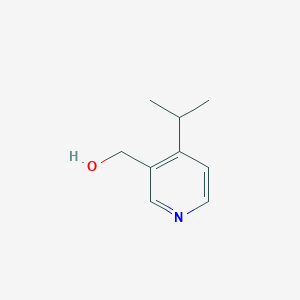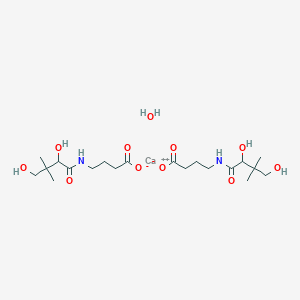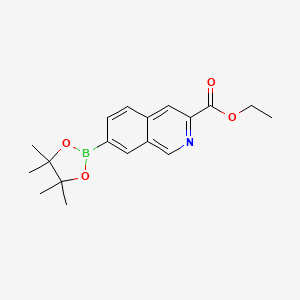![molecular formula C12H12N6O2 B13653098 [2,2'-Bipyridine]-5,5'-dicarbohydrazide](/img/structure/B13653098.png)
[2,2'-Bipyridine]-5,5'-dicarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,2’-Bipyridine]-5,5’-dicarbohydrazide is a derivative of bipyridine, a well-known chelating ligand in coordination chemistry. This compound features two pyridine rings connected by a single bond, with carbohydrazide groups attached at the 5,5’ positions. The unique structure of [2,2’-Bipyridine]-5,5’-dicarbohydrazide allows it to form stable complexes with various metal ions, making it valuable in numerous scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bipyridine]-5,5’-dicarbohydrazide typically involves the reaction of 2,2’-bipyridine-5,5’-dicarboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or water, to yield the desired product. The reaction can be summarized as follows:
2,2’-Bipyridine-5,5’-dicarboxylic acid+Hydrazine hydrate→[2,2’-Bipyridine]-5,5’-dicarbohydrazide+By-products
Industrial Production Methods
Industrial production of [2,2’-Bipyridine]-5,5’-dicarbohydrazide may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[2,2’-Bipyridine]-5,5’-dicarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The carbohydrazide groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of [2,2’-Bipyridine]-5,5’-dicarbohydrazide.
Reduction: Reduced forms of the compound, potentially with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the carbohydrazide groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2,2’-Bipyridine]-5,5’-dicarbohydrazide is used as a ligand to form coordination complexes with transition metals. These complexes are studied for their catalytic, photophysical, and electrochemical properties.
Biology
The compound’s ability to chelate metal ions makes it useful in biological studies, particularly in understanding metal ion transport and storage in biological systems.
Medicine
Research into the medicinal applications of [2,2’-Bipyridine]-5,5’-dicarbohydrazide includes its potential use in drug delivery systems and as a therapeutic agent due to its metal-binding properties.
Industry
In industry, the compound is employed in the development of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers, which have applications in gas storage, separation, and catalysis.
Wirkmechanismus
The mechanism of action of [2,2’-Bipyridine]-5,5’-dicarbohydrazide primarily involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through coordination bonds between the nitrogen atoms of the pyridine rings and the metal center. This chelation process can influence various molecular targets and pathways, depending on the specific metal ion involved and the context of the application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative without the carbohydrazide groups.
4,4’-Bipyridine: Another bipyridine isomer with nitrogen atoms in different positions.
1,10-Phenanthroline: A related compound with a similar chelating ability but a different ring structure.
Uniqueness
[2,2’-Bipyridine]-5,5’-dicarbohydrazide is unique due to the presence of carbohydrazide groups, which enhance its metal-binding capabilities and provide additional functionalization options. This makes it more versatile in forming complexes and in various applications compared to its simpler counterparts.
Eigenschaften
Molekularformel |
C12H12N6O2 |
|---|---|
Molekulargewicht |
272.26 g/mol |
IUPAC-Name |
6-[5-(hydrazinecarbonyl)pyridin-2-yl]pyridine-3-carbohydrazide |
InChI |
InChI=1S/C12H12N6O2/c13-17-11(19)7-1-3-9(15-5-7)10-4-2-8(6-16-10)12(20)18-14/h1-6H,13-14H2,(H,17,19)(H,18,20) |
InChI-Schlüssel |
RILZWKXAOXTJRL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1C(=O)NN)C2=NC=C(C=C2)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[4-(4-phenylphenyl)phenyl]benzoic acid](/img/structure/B13653033.png)


![[3-Methoxy-4-(pyridin-4-ylmethoxy)phenyl]methanamine](/img/structure/B13653041.png)


![Sodium [[(1-phenyl-1H-tetrazol-5-yl)methyl]thio]acetate](/img/structure/B13653051.png)


![5-bromo-2,4-dimethyl-1H-benzo[d]imidazole](/img/structure/B13653078.png)
![Methyl 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13653092.png)

